1-(2-Nitrophenyl)cyclobutanecarbonitrile
Description
1-(2-Nitrophenyl)cyclobutanecarbonitrile is a nitro-substituted cyclobutane derivative characterized by a nitrophenyl group at the 2-position of the cyclobutane ring and a nitrile functional group. Nitro groups are electron-withdrawing, influencing reactivity, stability, and applications in pharmaceuticals or agrochemicals. This article compares the compound with similar derivatives, emphasizing substituent effects on physicochemical and toxicological profiles.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-8-11(6-3-7-11)9-4-1-2-5-10(9)13(14)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
CZVZIVNUQHOENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 1-(2-Nitrophenyl)cyclobutanecarbonitrile are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Aminophenyl)cyclobutanecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
1-(2-Nitrophenyl)cyclobutanecarbonitrile is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties, though specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can affect various molecular pathways, though detailed studies are required to elucidate specific mechanisms .
Comparison with Similar Compounds
Structural and Physical Properties
Substituents on the phenyl ring significantly alter molecular weight, polarity, and electronic properties. Key comparisons include:
*Calculated based on substituent mass differences from .
- Nitro vs.
- Nitro vs. Dimethylamino: The electron-withdrawing nitro group contrasts with the electron-donating dimethylamino group, affecting the nitrile’s reactivity in nucleophilic additions .
Biological Activity
1-(2-Nitrophenyl)cyclobutanecarbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with molecular targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8N2O2
- Molecular Weight : 188.18 g/mol
- IUPAC Name : 1-(2-nitrophenyl)cyclobutanecarbonitrile
The biological activity of 1-(2-Nitrophenyl)cyclobutanecarbonitrile is primarily linked to its ability to interact with specific molecular targets. This compound exhibits properties that may inhibit certain enzymes or receptors involved in disease processes. Notably, it has shown potential in:
- Anticancer Activity : By interacting with signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Demonstrated through its ability to disrupt bacterial cell membranes.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell growth through apoptosis induction and cell cycle arrest. |
| Antimicrobial | Exhibits bactericidal effects against various bacterial strains. |
| Enzyme Inhibition | Potential inhibition of specific enzymes related to metabolic processes. |
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-(2-Nitrophenyl)cyclobutanecarbonitrile:
-
Anticancer Properties :
- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
-
Antimicrobial Effects :
- Research indicated that 1-(2-Nitrophenyl)cyclobutanecarbonitrile displayed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, by compromising the integrity of the bacterial cell wall .
-
Enzyme Interaction Studies :
- In vitro assays showed that the compound could inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapy .
Comparative Analysis
To better understand the unique biological profile of 1-(2-Nitrophenyl)cyclobutanecarbonitrile, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Activity Type | Mechanism of Action |
|---|---|---|---|
| 1-(2-Nitrophenyl)cyclobutanecarbonitrile | C10H8N2O2 | Anticancer, Antimicrobial | Apoptosis induction, membrane disruption |
| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | C10H8N2O2 | Anticancer | Similar mechanisms but less potent |
| Cyclobutane derivatives | Varies | Variable | Generally lower activity against targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
